(Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
4-[[3-benzyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4OS/c1-20-14-16-23(17-15-20)25-19-34-28(31(25)18-22-10-6-4-7-11-22)29-26-21(2)30(3)32(27(26)33)24-12-8-5-9-13-24/h4-17,19H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZHKEQPZKPDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N2CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a thiazole-derived pyrazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of thiazole and pyrazole moieties. The initial steps often utilize condensation reactions between appropriate hydrazones and thiazole derivatives. The final product is characterized using spectral methods such as NMR, IR, and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, thiazolidinone derivatives have shown significant cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 cells. The compound has been evaluated for its ability to induce apoptosis and inhibit cell proliferation, demonstrating promising results in preclinical models .
Antimicrobial Properties
The antimicrobial properties of thiazole derivatives have been extensively documented. Compounds similar to (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Studies indicate that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
DNA Interaction
The interaction of thiazole-based compounds with DNA has been a focal point in understanding their mechanism of action. Research indicates that such compounds can cleave plasmid DNA, suggesting a potential mechanism for their anticancer activity. The nuclease activity is often enhanced under UV irradiation, indicating the involvement of reactive oxygen species in the cleavage process .
Structure-Activity Relationship (SAR)
The biological activity of (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can be influenced by various structural modifications:
- Thiazole Ring Substituents : Modifications on the thiazole ring can enhance binding affinity to target proteins or DNA.
- Pyrazole Moiety : Variations in the substituents on the pyrazole ring can affect the compound's solubility and bioavailability.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Cytotoxicity Assay : A study assessed the cytotoxic effects on human cancer cell lines, revealing an IC50 value indicative of potent anticancer activity.
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against various pathogens, showing significant inhibition at low concentrations.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole and pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that structural modifications in similar compounds can lead to enhanced antitumor activity through mechanisms such as tubulin polymerization inhibition .
Antiviral Properties
Compounds containing thiazole and pyrazole moieties have shown promising antiviral activities, particularly against coronaviruses and other viral pathogens. The interaction of these compounds with viral proteins suggests potential for development as antiviral agents . For instance, the structural characteristics of thiazole derivatives have been linked to their effectiveness in disrupting viral replication processes.
Synthetic Pathways
The synthesis of (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves multi-step reactions that include condensation reactions between various aromatic amines and thiazole derivatives. The use of catalysts and specific reaction conditions is crucial for optimizing yield and purity .
Spectroscopic Characterization
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of synthesized compounds. For example, the presence of characteristic peaks in the IR spectrum can help identify functional groups associated with the thiazole and pyrazole rings .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and biological activity of this compound against various cancer cell lines, including breast and lung cancer models. Results indicate that modifications in the thiazole ring can significantly influence biological activity, suggesting a structure-activity relationship that could be exploited for drug design .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of bacterial strains. The results demonstrate varying degrees of inhibition, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study: Antitumoral Activity
A recent study synthesized a series of pyrazole derivatives similar to the compound and evaluated their antitumoral efficacy. The findings indicated that specific substitutions on the pyrazole ring enhanced cytotoxic effects against cancer cells, suggesting that (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one could be further optimized for better therapeutic outcomes .
Case Study: Antiviral Mechanisms
Another investigation focused on the antiviral mechanisms of thiazole derivatives demonstrated that certain structural features contribute to their ability to inhibit viral replication effectively. The potential application of similar strategies using (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is promising for future antiviral drug development .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-2 position. Key reactions include:
Mechanistic studies indicate that the reaction proceeds via a Pd-catalyzed Suzuki–Miyaura coupling for aryl substitutions, with yields influenced by steric effects of the benzyl and p-tolyl groups .
Cyclization Reactions
The compound undergoes intramolecular cyclization under acidic or basic conditions, forming fused heterocycles:
-
Acid-mediated cyclization (HCl/EtOH, reflux): Generates pyrazolo[3,4-d]thiazole derivatives via Schiff base intermediate formation .
-
Base-mediated cyclization (Et₃N, ethanol): Produces thiazolo[3,2-a]pyrimidines through deprotonation and ring closure .
Key parameters affecting cyclization efficiency:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | ↑ Yield by 20% |
| Solvent polarity | High (e.g., DMF) | Stabilizes TS |
| Reaction time | 6–8 hours | Maximizes ring closure |
Condensation Reactions
The amino group at position 4 participates in condensation with carbonyl compounds:
-
With aldehydes (e.g., benzaldehyde, piperidine catalyst): Forms hydrazone-linked derivatives (λmax = 320–350 nm) .
-
With α-keto hydrazonoyl halides : Generates 1,3,4-thiadiazole hybrids via thiohydrazonate intermediates .
Example reaction pathway:
-
Thiohydrazonate formation : Reaction with hydrazonoyl halides (e.g., 3a , 3c ) in Et₃N/EtOH.
-
Cyclization : Spontaneous ring closure to yield thiadiazole-pyrazole conjugates (e.g., 20a–d ) .
Oxidation and Reduction
-
Oxidation (H₂O₂/AcOH): Converts the thiazole’s thioether group to sulfoxide, altering electronic properties (confirmed by Δδ = 0.3 ppm in ¹H NMR).
-
Reduction (NaBH₄/MeOH): Selectively reduces the imine bond in the pyrazol-3-one moiety, yielding a secondary amine derivative .
Biological Activity Correlation
Reactivity directly impacts pharmacological potential:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Substituted Analogues
(Z)-4-((3-Allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Structural differences : The benzyl group in the target compound is replaced with an allyl (-CH₂CH=CH₂) group at the thiazole’s position 3, and the p-tolyl group is replaced with phenyl.
- Impact on properties: Molecular weight: 402.51 g/mol (vs. ~463.57 g/mol for the target compound, estimated from its formula).
4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
- Structural differences : A 2-hydroxyethyl group replaces the benzyl substituent at the thiazole’s position 3.
- Impact on properties: Hydrogen bonding: The hydroxyl group introduces additional H-bond donor/acceptor sites, likely improving crystallinity and thermal stability . Bioactivity: Hydroxyethyl groups are common in drug design for enhancing water solubility and target binding .
Pyrazolone-Substituted Analogues
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one
- Structural differences: The thiazole ring is absent; instead, a butenone chain links the pyrazolone to a 4-methylanilino group.
- H-bonding: The 5-hydroxy group on the pyrazolone enables strong O-H∙∙∙N interactions, as observed in crystal structures .
(E)-4-(5-Hydroxy-2-methylbenzylidene-amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Structural differences: An E-configuration benzylideneamino group replaces the thiazole-linked amino group.
- Impact on properties :
Functional Group Variations
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Discussion of Research Findings
- Crystallography : The SHELX system () has been pivotal in resolving crystal structures of such compounds, revealing Z/E configurations and H-bonding networks.
- Hydrogen bonding: Compounds with hydroxyl or amino groups (e.g., ) exhibit robust H-bonding, influencing their supramolecular assembly .
- Biological relevance : While direct bioactivity data are absent in the evidence, structural analogs with hydroxyethyl or aromatic groups (e.g., ) are often explored as kinase inhibitors or fluorescent probes .
Q & A
Q. What synthetic strategies are recommended for preparing (Z)-4-((3-benzyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step condensation approach. First, prepare the thiazole core by reacting benzylamine derivatives with p-tolyl-substituted thioureas. Next, introduce the pyrazolone moiety through a Schiff base formation using hydrazine derivatives under acidic conditions. Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to favor the Z-configuration. Purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent connectivity and assess aromatic proton environments. IR spectroscopy identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹). For stereochemical confirmation, single-crystal X-ray diffraction is definitive, as demonstrated for analogous pyrazolone-thiazole hybrids . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How can researchers screen for preliminary biological activity?
- Methodological Answer : Conduct in vitro assays targeting enzymes or receptors structurally related to the compound’s motifs (e.g., kinase or cyclooxygenase inhibition). Use fluorescence-based binding assays or cell viability tests (MTT assay) at concentrations ranging from 1–100 µM. Compare results with structurally similar compounds, such as pyridothiadiazine derivatives, to identify structure-activity trends .
Advanced Research Questions
Q. What experimental approaches resolve contradictions between computational and experimental spectral data?
- Methodological Answer : Discrepancies in predicted (DFT) vs. observed NMR/IR peaks often arise from solvation effects or crystal packing. Perform solvent-dependent NMR studies to account for dielectric interactions. Validate computational models using polarizable continuum models (PCM) . Cross-reference with X-ray crystallographic data to confirm bond lengths and angles, as seen in studies of related enamine-pyrazolone systems .
Q. How is the Z-configuration of the imine bond conclusively determined?
- Methodological Answer : The Z-configuration is confirmed via NOESY NMR , which detects spatial proximity between the imine proton and adjacent aromatic protons. For example, in analogous compounds, a strong NOE signal between the imine H and the benzyl group’s methyl protons confirms the Z-isomer . Single-crystal X-ray analysis provides unambiguous evidence, as shown for (Z)-configured thiazolylideneamino derivatives .
Q. What mechanistic insights explain substituent-dependent reactivity in derivatization reactions?
- Methodological Answer : Electron-donating groups (e.g., p-tolyl) enhance nucleophilic attack at the thiazole C2 position by stabilizing transition states. Monitor reaction kinetics using HPLC-MS to track intermediate formation. For sterically hindered derivatives (e.g., 3-benzyl), employ DFT calculations to map energy barriers, as demonstrated in studies of pyrazole-thiazole hybrids .
Q. How can researchers address low reproducibility in biological assay results?
- Methodological Answer : Ensure compound stability by conducting accelerated degradation studies (e.g., pH 2–12, 40°C/75% RH for 48 hours). Use LC-MS to identify degradation products. For cell-based assays, validate membrane permeability via logP measurements (target ~2–4) and confirm intracellular concentrations using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
